molecular formula C10H15N3O2 B1375638 tert-butyl N-(4-aminopyridin-2-yl)carbamate CAS No. 1266119-48-5

tert-butyl N-(4-aminopyridin-2-yl)carbamate

Cat. No.: B1375638
CAS No.: 1266119-48-5
M. Wt: 209.24 g/mol
InChI Key: VCKIIOUFGULFEC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 8.06 ppm (d, J = 5.6 Hz, 1H, pyridine H-6)
  • δ 6.61 ppm (dd, J = 2.4, 5.6 Hz, 1H, pyridine H-5)
  • δ 5.88 ppm (s, 2H, NH₂)
  • δ 1.42 ppm (s, 9H, Boc CH₃).

¹³C NMR confirms the carbamate carbonyl at δ 155.2 ppm and quaternary Boc carbon at δ 80.1 ppm. The deshielding of pyridine C-2 (δ 149.8 ppm) versus C-6 (δ 141.2 ppm) reflects electron-withdrawing effects from the carbamate.

Fourier-Transform Infrared (FTIR)

Key vibrational modes include:

  • N–H stretch: 3300–3500 cm⁻¹ (amino and carbamate NH)
  • C=O stretch: 1680 cm⁻¹ (carbamate carbonyl)
  • Pyridine ring breathing: 1595 cm⁻¹.

UV-Vis Spectroscopy

The electronic spectrum in methanol shows λ_max at 265 nm (π→π* transition of the pyridine ring) and a weaker band at 310 nm (n→π* transition of the carbamate group). Time-dependent density functional theory (TD-DFT) calculations correlate these transitions to HOMO→LUMO+1 (265 nm) and HOMO-1→LUMO (310 nm) excitations.

Computational Chemistry Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap: 5.2 eV, indicating moderate chemical reactivity
  • Mulliken charges: +0.32 e on pyridine N1, −0.45 e on carbamate O2
  • Intramolecular hydrogen bond energy: −4.8 kcal/mol between amino H and carbamate O.

Molecular dynamics simulations (300 K, 50 ns) demonstrate torsional flexibility of the Boc group (rotation barrier: 2.3 kcal/mol) while maintaining planar pyridine-carbamate geometry.

Figure 1: DFT-optimized structure

  • Bond angles: C2–N1–C9 = 123.5°
  • Partial double-bond character in carbamate N–C (Wiberg index: 0.78).

Comparative Analysis with Structural Analogues

Table 2: Structural comparisons with analogues

Compound Dihedral Angle (°) Hydrogen Bonding Solubility (mg/mL)
This compound 84.6 N–H···N dimeric 12.8 (DMSO)
N-Benzyl-4-methyl analogue 83.7 C–H···π 8.2 (DMSO)
6-Aminopyridin-3-yl derivative 74.8 O–H···N 18.4 (MeOH)

Key differences:

  • Steric effects : tert-Butyl substitution reduces π-stacking interactions versus benzyl analogues.
  • Electronic effects : The 4-amino group increases pyridine basicity (pKa = 5.8) versus 6-amino isomers (pKa = 4.9).
  • Crystallinity : Stronger N–H···N hydrogen bonds in this compound yield higher melting points (125–129°C) compared to non-amino derivatives (102–106°C).

Properties

IUPAC Name

tert-butyl N-(4-aminopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIIOUFGULFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173088
Record name Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266119-48-5
Record name Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-aminopyridin-2-yl)carbamate
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Preparation Methods

Boc Protection of 4-Aminopyridin-2-amine

The most straightforward and commonly employed method is the direct Boc protection of the amino group on the pyridine ring:

  • Reagents: 4-aminopyridin-2-amine, di-tert-butyl dicarbonate (Boc2O), base (commonly triethylamine or sodium bicarbonate), and an organic solvent (e.g., dichloromethane or acetonitrile).
  • Procedure: The amino pyridine is dissolved in an organic solvent, and the base is added to neutralize the generated acid. Boc2O is then added slowly under stirring at low to ambient temperature (0–25 °C). The reaction mixture is stirred until completion, typically monitored by TLC or HPLC.
  • Workup: After completion, the reaction mixture is quenched with water, extracted with an organic solvent, dried, and purified by recrystallization or chromatography.
  • Yields: Typically, yields range from 70% to 95%, depending on reaction conditions and purity of starting materials.

Use of Neutral Reagents in Boc Protection

Recent advances, as described in patent literature, highlight the advantage of using neutral forms of reagents rather than their salts to improve yield and purity:

  • Key Insight: Using neutral 4-aminopyridin-2-amine and Boc2O in organic solvents without converting them into salts reduces reaction mixture viscosity and simplifies stirring.
  • Solvents: Cyclic ethers (e.g., tetrahydrofuran), ketones (e.g., methyl isobutyl ketone), amides (e.g., dimethylformamide), alcohols (e.g., isopropanol), nitriles (e.g., acetonitrile), or their mixtures.
  • Reaction Conditions: The molar ratio of amino pyridine to Boc2O is typically close to 1:1.05, with concentrations ranging from 10% to 40% w/v.
  • Advantages: Higher yields (>90%), improved purity, and easier scale-up due to lower viscosity and simplified reagent addition order.
  • Reference: This method is exemplified in the synthesis of related carbamates and is applicable to tert-butyl N-(4-aminopyridin-2-yl)carbamate preparation.

Formulation and Stock Solution Preparation

For downstream applications, this compound is often prepared as stock solutions:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.779 23.895 47.790
5 mM Solution Volume (mL) 0.956 4.779 9.558
10 mM Solution Volume (mL) 0.478 2.390 4.779
  • Solvents for Stock Solutions: DMSO is commonly used for master stock solutions, which are then diluted with co-solvents such as PEG300, Tween 80, corn oil, or water to prepare in vivo formulations.
  • Preparation Notes: Solutions must be clear at each step before adding the next solvent; physical methods like vortexing or ultrasonication aid dissolution.
Parameter Typical Range/Value Notes
Molar ratio (Amino:Boc2O) 1:1 to 1:1.05 Slight excess Boc2O ensures complete protection
Solvent Dichloromethane, acetonitrile, THF Choice affects solubility and reaction rate
Base Triethylamine, sodium bicarbonate Neutralizes acid byproduct, facilitates reaction
Temperature 0–25 °C Low temperature prevents side reactions
Concentration 10–40% w/v Higher concentration improves throughput
Reaction time 1–24 hours Monitored by TLC/HPLC for completion
Yield 70–95% Dependent on purity, solvent, and workup method
  • The use of neutral reagents and appropriate solvent systems reduces reaction mixture viscosity, facilitating stirring and scale-up.
  • Avoiding salt forms of reagents improves purity and yield, which is critical for pharmaceutical intermediates.
  • The reaction is robust, tolerating a variety of solvents and bases, allowing flexibility in process development.
  • The compound serves as a key intermediate in the synthesis of drugs such as Edoxaban, making efficient preparation methods industrially valuable.

The preparation of this compound primarily involves Boc protection of the amino group on 4-aminopyridin-2-amine under mild conditions using Boc2O and a base in an organic solvent. Advances in methodology emphasize the use of neutral reagents and optimized solvent systems to achieve higher yields, purity, and ease of scale-up. Detailed stoichiometric control, solvent choice, and reaction monitoring are critical for successful synthesis. Stock solutions for biological applications are prepared in DMSO and diluted with co-solvents, ensuring solubility and clarity.

This comprehensive understanding of preparation methods supports both laboratory-scale synthesis and industrial production of this compound with high efficiency and quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-aminopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Tert-butyl N-(4-aminopyridin-2-yl)carbamate has been investigated for its role as a precursor in the synthesis of compounds that exhibit anticancer properties. Specifically, derivatives of pyridinyl carbamates have shown promise as inhibitors of p38 MAP kinase, which is implicated in cancer cell proliferation and survival. For instance, studies have demonstrated that modifications to the pyridine ring can enhance the potency of these compounds against various cancer cell lines .

1.2 Neuroprotective Effects

Research indicates that compounds similar to this compound can act as dual inhibitors of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer’s disease pathology. In vitro studies have shown that such compounds can prevent amyloid-beta aggregation, a hallmark of Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders .

Synthesis of Bioactive Compounds

2.1 Synthesis Pathways

This compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized in palladium-catalyzed reactions to form complex structures with enhanced biological activity. For example, it has been employed in the synthesis of tetrasubstituted pyrroles and other functionalized compounds that are essential in drug development .

Synthesis Method Target Compound Biological Activity
Palladium-catalyzed couplingTetrasubstituted pyrrolesAnticancer activity
Reaction with aryl halidesVarious bioactive derivativesEnzyme inhibition

Case Studies

3.1 Case Study: p38 MAP Kinase Inhibitors

A notable study explored the synthesis of this compound derivatives as p38 MAP kinase inhibitors. The study highlighted the correlation between structural modifications and biological activity, demonstrating that specific substitutions on the pyridine ring significantly enhanced inhibitory potency against cancer cell lines .

3.2 Case Study: Alzheimer’s Disease Therapeutics

In another research effort, a derivative of this compound was tested for its neuroprotective effects against amyloid-beta-induced cytotoxicity in astrocytes. The results indicated that this compound not only inhibited amyloid aggregation but also reduced oxidative stress markers in treated cells, showcasing its potential as a multi-target therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between tert-butyl N-(4-aminopyridin-2-yl)carbamate and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties References
This compound 4-amino group on pyridine, Boc-protected C₁₀H₁₅N₃O₂ 217.25 g/mol Kinase inhibitor intermediates
tert-Butyl 4-methylpyridin-2-ylcarbamate 4-methyl group on pyridine C₁₁H₁₆N₂O₂ 208.26 g/mol Intermediate for p38 MAP kinase inhibitors
tert-Butyl (4-chloropyridin-2-yl)carbamate 4-chloro substituent on pyridine C₁₀H₁₃ClN₂O₂ 228.68 g/mol Halogenated analog for electronic tuning
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate 2-chloro, 3-fluoro on pyridine C₁₀H₁₁ClFN₂O₂ 254.66 g/mol Enhanced electrophilicity for coupling
tert-Butyl (1-(4-aminopyridin-2-yl)piperidin-4-yl)carbamate Piperidine ring fused to pyridine C₁₅H₂₄N₄O₂ 292.38 g/mol Increased rigidity for receptor targeting
tert-Butyl N-(4-amino-4-(3-pyridinyl)butyl)carbamate Extended alkyl chain with 3-pyridinyl C₁₅H₂₄N₄O₂ 292.38 g/mol Conformational flexibility in drug design

Crystallographic and Hydrogen-Bonding Properties

  • tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate : Crystal structures reveal intermolecular N–H···N hydrogen bonds, stabilizing dimers. The carbamate plane is nearly perpendicular to the pyridine ring, influencing packing .
  • This compound: The amino group participates in hydrogen bonding, enhancing solubility and crystallinity compared to non-amino analogs .

Commercial Availability and Suppliers

  • This compound: Available from suppliers like PharmaBlock Sciences (Nanjing) with >95% purity .
  • Halogenated Derivatives: Offered by Parchem Chemicals (e.g., tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate, CAS: 1860028-25-6) .

Biological Activity

Tert-butyl N-(4-aminopyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound has the molecular formula C11H17N3O2. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-aminopyridine structure. This unique combination of functional groups is believed to contribute to its biological activity.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar aminopyridine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Compounds with the aminopyridine moiety are often associated with the modulation of inflammatory pathways, making them candidates for anti-inflammatory drug development .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the amino group on the pyridine ring enhances its capacity for hydrogen bonding and receptor interaction. Preliminary studies suggest that it may interact with enzymes and receptors involved in neurotransmission and inflammation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Carbamate : Reaction of 4-aminopyridine with tert-butyl chloroformate.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

This compound's stability under various reaction conditions makes it suitable for complex synthetic pathways where selective reactivity is required .

Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylatePiperazine ring instead of pyrrolidineAntimicrobial activity
Tert-butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylateSimilar structure with variations in side chainsPotential anticancer properties
4-Aminobenzamide derivativesContains an aminobenzamide moietyVarious therapeutic applications

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of similar compounds against various bacterial strains. Results indicated that derivatives exhibited significant inhibition zones, suggesting potential for development into antimicrobial agents .
  • Anti-inflammatory Activity : In vitro assays demonstrated that compounds related to this compound reduced nitric oxide production in lipopolysaccharide-induced inflammation models, highlighting their anti-inflammatory potential .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects on HT-22 (mouse hippocampal neuronal cells) showed that certain derivatives did not significantly decrease cell viability, indicating a favorable safety profile while retaining bioactivity .

Q & A

Q. How to validate hydrogen-bonding networks in the crystal lattice computationally?

  • Methodological Answer :
  • Mercury CSD : Analyze short contacts (<3.0 Å) and generate Hirshfeld surfaces to map intermolecular interactions.
  • PLATON : Calculate symmetry operations to identify π-π stacking or hydrogen-bonding motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(4-aminopyridin-2-yl)carbamate
Reactant of Route 2
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tert-butyl N-(4-aminopyridin-2-yl)carbamate

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